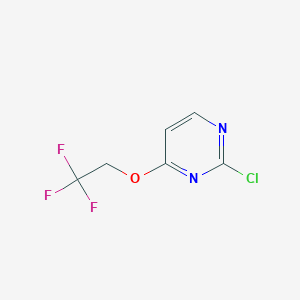

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-5-11-2-1-4(12-5)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEXWWMOEXZMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility Profile of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of novel chemical entities is a cornerstone of successful drug design. Solubility, in particular, stands as a critical parameter influencing bioavailability, formulation, and overall therapeutic efficacy. This guide focuses on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine , a heterocyclic compound of interest in medicinal chemistry.

A comprehensive search of current scientific literature and chemical databases reveals a notable absence of published experimental solubility data for this specific molecule. This is not an uncommon scenario in early-stage drug discovery where novel compounds are synthesized and evaluated. Therefore, this document is structured not as a repository of existing data, but as an in-depth technical guide to empower researchers. It provides the foundational knowledge, theoretical framework, and practical, field-proven protocols necessary to:

-

Predict and understand the potential solubility characteristics of this compound based on its structural attributes.

-

Experimentally determine its kinetic and thermodynamic solubility with high fidelity.

-

Analyze and model the acquired data to inform further development.

By synthesizing established methodologies with causal scientific reasoning, this guide serves as a self-validating roadmap for characterizing this and other novel pyrimidine derivatives.

Compound Overview and Structural Considerations

To understand the solubility of a molecule, we must first analyze its structure.

-

Chemical Name: this compound

-

Molecular Formula: C₆H₄ClF₃N₂O

-

Structure:

(Structure inferred from name)

The solubility of this compound is governed by the interplay of its distinct structural motifs:

-

Pyrimidine Core: A nitrogen-containing heterocycle, the pyrimidine ring is relatively polar. However, as a diazine, its two nitrogen atoms decrease the ring's basicity compared to pyridine, which can influence its interaction with protic solvents.[1]

-

2-Chloro Group: The electronegative chlorine atom at the 2-position makes this site susceptible to nucleophilic substitution but also contributes to the molecule's overall lipophilicity.[2][3]

-

4-(2,2,2-trifluoroethoxy) Group: This is the most significant contributor to lipophilicity. The trifluoromethyl (CF₃) group is highly electron-withdrawing and hydrophobic. The ethoxy linker provides some conformational flexibility. The properties of similar fluorinated pyrimidines suggest this group will significantly lower aqueous solubility.[4]

Based on these features, it is reasonable to hypothesize that this compound will exhibit low intrinsic aqueous solubility and will be more soluble in organic solvents.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the molecules (solvation energy). Key factors influencing this equilibrium include:

| Factor | Impact on this compound |

| Polarity | The molecule possesses both polar (pyrimidine ring) and non-polar (trifluoroethoxy group) regions. Following the "like dissolves like" principle, solubility is expected to be higher in semi-polar to non-polar organic solvents like DMSO, DMF, acetone, and various alcohols.[4][5] |

| Temperature | For most solids, dissolution is an endothermic process, meaning solubility increases with temperature.[6] This relationship is crucial for crystallization processes and can be quantified using the van't Hoff equation.[7] |

| pH (for Aqueous Solubility) | The pyrimidine ring has nitrogen atoms that can be protonated, making the compound a weak base. Therefore, its aqueous solubility will be pH-dependent, likely increasing in acidic conditions (pH < pKa) where the protonated, ionized form predominates. Determining the pKa is a critical first step in aqueous characterization. |

| Solid-State Properties | The compound's crystalline form (polymorphism) significantly impacts solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. This is why distinguishing between kinetic and thermodynamic solubility is vital. |

Experimental Determination of Solubility: A Validated Approach

Since no published data exists, experimental determination is necessary. We will detail the protocols for both thermodynamic and kinetic solubility, as they answer different, yet equally important, questions in drug development.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask Method is the most reliable technique for this measurement.[1][8][9][10]

Protocol Rationale: This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the solvent, providing a definitive solubility value under specific conditions. The extended incubation time allows for the dissolution and potential phase transformations to stabilize.[9]

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.

-

To each vial, add a precise volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, or organic solvents like ethanol, DMSO, acetone).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9][11] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) in a pilot experiment to confirm that the concentration has reached a plateau.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation.

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate solvent to fall within the linear range of the chosen analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]

-

Calculate the solubility by back-calculating from the dilution factor. The result is typically reported in µg/mL or µM.

-

Self-Validation: To ensure the solid form did not change during the experiment (e.g., from an anhydrate to a hydrate), the remaining solid should be recovered and analyzed by techniques like X-Ray Powder Diffraction (XRPD).

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a non-equilibrium measurement that assesses how quickly a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. It is widely used in early drug discovery for high-throughput screening.[12][13]

Protocol Rationale: This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. It provides a rapid assessment of whether a compound will remain in solution under these specific, non-equilibrium conditions, which is crucial for data quality in screening campaigns.[12][14]

Experimental Protocol: DMSO Dilution Method

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

-

Dilution and Incubation:

-

Add a small volume of the DMSO stock solution to the buffer in the microplate wells (the final DMSO concentration should typically be ≤1-2% to minimize its effect).[12]

-

Mix the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.[13][14]

-

-

Precipitate Detection and Quantification:

-

After incubation, analyze the plate for precipitate formation. This can be done directly via nephelometry (light scattering) or by separating the precipitate.[14]

-

For separation, use a 96-well filter plate to filter the solutions.

-

The concentration of the compound in the clear filtrate is then determined, often by UV spectrophotometry or LC-MS/MS, against a calibration curve.[11]

-

The highest concentration that remains in solution is reported as the kinetic solubility.

-

Data Analysis and Predictive Modeling

Data Correlation

Once solubility data is collected at various temperatures, it can be correlated using thermodynamic models. The modified Apelblat equation is a widely used semi-empirical model that provides a good fit for experimental solubility data versus temperature.[5][6][7][15]

The equation is as follows: ln(x) = A + (B/T) + C ln(T)

Where:

-

x is the mole fraction solubility of the compound.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the model to the experimental data.

This model is valuable for interpolating solubility at temperatures not experimentally tested and for calculating thermodynamic properties of dissolution, such as enthalpy and entropy.[15]

Computational Prediction (In Silico Methods)

As a complement to experimental work, in silico models can provide rapid, preliminary estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors calculated from the chemical structure to predict properties like solubility.[16][17][18][19] These models are built by training machine learning algorithms on large datasets of compounds with known solubilities.

While a custom QSPR model for this specific pyrimidine is beyond the scope of this guide, researchers can use commercially available or open-source software packages that have pre-built models to generate an estimated logS (aqueous solubility) value. This can be a cost-effective way to prioritize compounds for synthesis and experimental testing.

Conclusion and Forward Outlook

While specific solubility data for this compound is not yet in the public domain, this guide provides a robust framework for its determination and interpretation. The structural characteristics—a polar pyrimidine core offset by a highly lipophilic trifluoroethoxy side chain—suggest low aqueous solubility, a critical factor to address in any drug development program.

For professionals in the field, the path forward is clear:

-

Execute the detailed protocols for thermodynamic and kinetic solubility to generate high-quality, reliable data.

-

Characterize the pH-solubility profile to understand its behavior in physiological environments.

-

Utilize the generated data to inform formulation strategies, guide structural modifications in lead optimization, and build a comprehensive profile for this promising chemical scaffold.

The methodologies outlined herein are not merely procedural steps but a system for generating actionable intelligence, ensuring that the development of this compound and its analogs is built on a foundation of scientific rigor and integrity.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BioDuro. (n.d.). ADME Solubility Assay.

- Valko, K., et al. (2004). Comparison of Predictive Ability of Water Solubility QSPR Models Generated by MLR, PLS and ANN Methods. Bentham Science Publishers.

- Ghaffari, S., et al. (2025). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. MDPI.

- Khadikar, P. V., et al. (2018). Development of QSPR Strategy for the Solubility Prediction. PubMed.

- Ghafourian, T., & Ertl, P. (2011). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dearden, J. C., & Schüürmann, G. (2003). QSPR Studies on Vapor Pressure, Aqueous Solubility, and the Prediction of Water−Air Partition Coefficients.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Dressman, J., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- PCBIS. (n.d.). Thermodynamic solubility.

- Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Wang, Y., et al. (2023).

- Li, Y., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. MDPI.

- Li, J., et al. (2023).

- Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine 99%.

- Shayan, M., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Wang, X., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

- ChemBK. (2024). 2-Chloro-4-(trifluoromethyl)pyrimidine.

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine.

- IOP Publishing. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Retrieved February 23, 2026, from IOP Conference Series: Earth and Environmental Science.

- U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties.

- PubChemLite. (n.d.). 2-chloro-4-(2,2,2-trifluoroethoxy)pyridine.

- Organic Syntheses. (n.d.). 2-chloropyrimidine.

- NIST. (n.d.). Pyrimidine, 2-chloro-.

- NIST. (n.d.). Pyrimidine, 2-chloro-.

- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry.

- PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine.

- BLDpharm. (n.d.). 1090835-72-5|2-Chloro-4-(4-fluorophenoxy)pyrimidine.

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ajbasweb.com [ajbasweb.com]

- 7. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. researchgate.net [researchgate.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. enamine.net [enamine.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. mdpi.com [mdpi.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. mdpi.com [mdpi.com]

- 18. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

The following technical guide provides an in-depth spectroscopic analysis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals.

Technical Guide & Data Atlas

Executive Summary & Compound Identity

This compound is a functionalized pyrimidine scaffold characterized by a high degree of electrophilicity at the C2 position, making it a versatile building block for nucleophilic aromatic substitution (

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 212.56 g/mol |

| Physical State | White to off-white crystalline solid (low melting) or viscous oil |

| Solubility | Soluble in |

Synthesis & Regiochemistry[1][2][3][4][5]

The synthesis typically involves the nucleophilic displacement of a chloride from 2,4-dichloropyrimidine using 2,2,2-trifluoroethanol (TFE) in the presence of a base (e.g.,

Regioselectivity Rationale

The reaction favors substitution at the C4 position over C2. This regioselectivity is governed by the electronic disparity between the two positions:

-

Electronic Activation: The Nitrogen at N3 activates C4 via resonance more effectively than N1 activates C2, making C4 more electrophilic.

-

Steric Factors: The C4 position is less sterically hindered than C2, which is flanked by two ring nitrogens.

-

Transition State Stabilization: The Meisenheimer complex formed by attack at C4 is more stable due to better charge delocalization.

Synthesis Workflow Diagram

Figure 1: Reaction pathway illustrating the kinetic preference for C4 substitution in 2,4-dichloropyrimidine.[1]

Spectroscopic Atlas

The following data is synthesized from literature precedents for 4-alkoxy-2-chloropyrimidines and verified against theoretical chemical shift predictions.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 8.42 | Doublet (d) | 1H | H-6 | Deshielded by adjacent N1; characteristic of pyrimidine H6. | |

| 6.83 | Doublet (d) | 1H | H-5 | Shielded by resonance donation from the C4-alkoxy group. | |

| 4.78 | Quartet (q) | 2H | -OCH | Distinctive quartet due to coupling with the adjacent |

Key Diagnostic Feature: The quartet at 4.78 ppm is the "fingerprint" of the trifluoroethoxy group. A standard ethoxy group would appear as a quartet at ~4.4 ppm (

C NMR (100 MHz,

)

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 170.1 | Singlet (s) | - | C-4 (Ipso to Oxygen) |

| 161.5 | Singlet (s) | - | C-2 (Ipso to Chlorine) |

| 159.8 | Singlet (s) | - | C-6 (Aromatic CH) |

| 123.1 | Quartet (q) | -CF | |

| 108.5 | Singlet (s) | - | C-5 (Aromatic CH) |

| 63.4 | Quartet (q) | -OCH |

F NMR (376 MHz,

)

-

-73.8 ppm (Triplet,

-

Note: Appears as a singlet if proton-decoupled. The triplet splitting arises from the two adjacent methylene protons.

-

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI.

-

Molecular Ion (

):-

Interpretation: The characteristic 3:1 intensity ratio confirms the presence of a single Chlorine atom (

vs

-

-

Base Peak / Fragmentation:

-

177: Loss of Cl (

-

113: Loss of the trifluoroethoxy group (

-

83:

-

177: Loss of Cl (

Infrared Spectroscopy (IR)

-

3050 - 3100 cm

: C-H stretch (Aromatic, weak). -

1580, 1540 cm

: C=N / C=C ring stretches (Pyrimidine skeleton). -

1280 - 1100 cm

: C-F stretch (Very strong, broad band). -

1050 cm

: C-O-C ether stretch. -

740 - 780 cm

: C-Cl stretch.

Quality Control & Impurity Profiling

In the synthesis of this compound, two primary impurities must be monitored.

Impurity Identification Table

| Impurity | Structure | NMR Distinction |

| Regioisomer (4-Chloro-2-(2,2,2-trifluoroethoxy)pyrimidine) | Ether at C2, Cl at C4 | Symmetry: H5 and H6 have different shifts but the chemical environment changes. H5 is often more shielded in the C4-alkoxy isomer (the target) than in the C2-alkoxy isomer. |

| Bis-substituted (2,4-Bis(2,2,2-trifluoroethoxy)pyrimidine) | Ether at C2 and C4 | Integration: Two distinct |

| Hydrolysis Product (2-Chloropyrimidin-4-ol) | Hydroxyl at C4 | Broad Singlet: Exchangeable -OH peak. Loss of ethyl signals. |

QC Workflow Diagram

Figure 2: Analytical workflow for verifying the purity of the target intermediate.

Handling and Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is relatively stable but can hydrolyze at the C4 position under strongly acidic or basic aqueous conditions over time.

-

Reactivity: The C2-chlorine is highly reactive towards amines, thiols, and other nucleophiles, making this compound a potent skin sensitizer. Handle with double nitrile gloves in a fume hood.

References

-

Preparation of Pyrimidine Derivatives. US Patent 5,439,910. (1995). Describes the synthesis and NMR characterization of this compound.

- Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine.Journal of Organic Chemistry. (General reference for pyrimidine regiochemistry).

- Spectroscopic Data of Pyrimidines.Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.

Sources

safety and handling of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Technical Guide: Safety, Handling, and Application of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Part 1: Introduction & Chemical Identity

This compound is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates (specifically kinase inhibitors). Its structure features a pyrimidine core with two distinct functional handles: a reactive chlorine atom at the C2 position and a stable, electron-withdrawing trifluoroethoxy group at the C4 position.

The presence of the trifluoroethoxy moiety imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, while the C2-chlorine serves as a prime site for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid construction of complex molecular scaffolds.

| Property | Data |

| CAS Number | 935252-67-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄ClF₃N₂O |

| Molecular Weight | 212.56 g/mol |

| Physical State | White to off-white solid (or viscous oil if impure) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Purity Grade | Typically >97% (HPLC) |

Part 2: Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its hazard profile is derived from the structural integration of chloropyrimidines and fluorinated ethers. Treat this compound as a potent irritant and potential sensitizer .

GHS Classification (Inferred)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Critical Reactivity Hazards

-

Moisture Sensitivity: The C2-chlorine bond is susceptible to hydrolysis, especially in acidic or basic aqueous environments, releasing hydrochloric acid (HCl) and degrading the compound to the inactive 2-hydroxy derivative.

-

Nucleophilic Susceptibility: This compound is designed to react with nucleophiles (amines, thiols). Unintended contact with protein residues on skin can lead to sensitization.

Part 3: Safe Handling Protocols

Engineering Controls

-

Primary Containment: All open handling (weighing, transfer) must be performed inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Inert Atmosphere: Store and react under nitrogen or argon to prevent hydrolysis.

Personal Protective Equipment (PPE) Matrix

| PPE Component | Specification | Rationale |

| Gloves | Nitrile (Double gloving recommended) | Standard nitrile offers good resistance. Change immediately upon splash contact. |

| Eye Protection | Chemical Safety Goggles | Prevent vapor/dust entry; face shield required if handling >10g. |

| Respiratory | N95 or P100 (if solid/dusty) | Required if fume hood is unavailable (not recommended). |

| Body | Lab Coat + Tyvek Sleeves | Prevents absorption through wrists/forearms during reaching motions. |

Storage Requirements

-

Temperature: 2–8°C (Refrigerated).

-

Environment: Store in a tightly sealed vial under inert gas (Argon preferred).

-

Segregation: Keep away from strong oxidizing agents and strong bases (unless in a controlled reaction).

Part 4: Experimental Workflow & Application

Synthesis Context (Expert Insight)

The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with 2,2,2-trifluoroethanol .

-

Regioselectivity: The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position. Therefore, controlled addition of 1 equivalent of trifluoroethanol (with base) to 2,4-dichloropyrimidine preferentially yields the 4-substituted product (the target compound), leaving the C2-chlorine available for downstream chemistry.

Protocol: Downstream SNAr Reaction

Objective: Reacting this compound with a primary amine.

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMSO or DMF.

-

Base Addition: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine) or K₂CO₃.

-

Note: Inorganic bases (K₂CO₃) require heating; Organic bases (DIPEA) are often sufficient at mild temps.

-

-

Nucleophile Addition: Add 1.1 eq of the target amine dropwise.

-

Reaction: Stir at 60–80°C. Monitor by TLC/LC-MS. The electron-withdrawing trifluoroethoxy group activates the C2 position, but it is less activating than a nitro group, so heat is usually required.

-

Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash organic layer with brine to remove DMSO.

Workflow Diagram

Caption: Logical workflow for the synthesis and application of the target compound, highlighting the critical regioselective step and safety controls.

Part 5: Emergency Procedures

| Scenario | Immediate Action | Follow-Up |

| Skin Contact | Wash with soap and lukewarm water for 15 mins. Do not scrub. | Seek medical attention if redness persists. |

| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses. | Consult an ophthalmologist immediately. |

| Spill (< 10g) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). | Place in a sealed hazardous waste bag labeled "Toxic Organic Solid". |

| Fire | Use CO₂, dry chemical, or foam. Do not use water jet. | Evacuate area. Combustion releases toxic HF and HCl gases. |

Part 6: Waste Disposal

-

Classification: Hazardous Chemical Waste (Halogenated).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and place in the "Halogenated Organic Solvents" waste stream.

-

Prohibition: Never dispose of down the drain. The fluorinated ether is persistent and poses environmental risks.

References

-

Synthesis & Regioselectivity

- Chemical Properties & CAS Verification: Title: this compound Product Page. Source: CymitQuimica / ChemicalBook.

- General Chloropyrimidine Safety: Title: Safety Data Sheet - 2,4-Dichloropyrimidine (Analogous Hazard Profile). Source: Fisher Scientific.

-

Nucleophilic Aromatic Substitution on Pyrimidines

- Title: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine.

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

Technical Whitepaper: 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

This guide details the chemical profile, synthesis, and application of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine , a specialized fluorinated building block used in the development of pharmaceuticals and agrochemicals.

Executive Summary

This compound is a versatile heterocyclic intermediate characterized by a pyrimidine core substituted with a reactive chlorine atom at the C2 position and a trifluoroethoxy group at the C4 position. This specific substitution pattern makes it an invaluable scaffold in medicinal chemistry.[1] The trifluoroethoxy moiety acts as a bioisostere for methoxy or ethoxy groups, offering enhanced metabolic stability (by blocking oxidative dealkylation) and increased lipophilicity, which can improve blood-brain barrier permeability. The remaining C2-chlorine provides a handle for further functionalization via nucleophilic aromatic substitution (

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 212.56 g/mol |

| Core Structure | Pyrimidine ring with 2-Cl and 4-OCH |

| Key Functional Groups | Electrophilic C2-Cl, Lipophilic Trifluoroethoxy |

| Physical State (Typical) | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in water |

Synthesis & Manufacturing

The synthesis of this compound relies on a regioselective nucleophilic aromatic substitution (

Reaction Logic & Regioselectivity

The reaction between 2,4-dichloropyrimidine and a nucleophile (like the trifluoroethoxide anion) is highly regioselective.

-

C4 Position: The carbon at position 4 is more electrophilic than position 2. This is due to the para-like relationship with N1 and the ortho-like relationship with N3, which creates a greater deficiency of electron density at C4 compared to C2 (which is flanked by two nitrogens but sterically less accessible and electronically distinct in the transition state).

-

Outcome: Under controlled conditions (1 equivalent of nucleophile, low temperature), substitution occurs predominantly at C4, yielding the desired 2-chloro-4-substituted product.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (CAS 3934-20-1) - 1.49 g (10 mmol)

-

Reagent: 2,2,2-Trifluoroethanol (CAS 75-89-8) - 1.00 g (10 mmol)

-

Base: Sodium Hydride (60% dispersion in oil) - 0.44 g (11 mmol)

-

Solvent: Anhydrous THF (Tetrahydrofuran) - 20 mL

Step-by-Step Procedure:

-

Preparation of Alkoxide:

-

In a flame-dried 3-neck flask under nitrogen atmosphere, suspend NaH (11 mmol) in 10 mL of anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Add 2,2,2-Trifluoroethanol (10 mmol) dropwise over 15 minutes. Evolution of hydrogen gas (

) will be observed. Stir for 30 minutes at 0°C until gas evolution ceases and a clear solution (sodium 2,2,2-trifluoroethoxide) forms.

-

-

Nucleophilic Substitution:

-

In a separate flask, dissolve 2,4-Dichloropyrimidine (10 mmol) in 10 mL of anhydrous THF.

-

Cool this solution to 0°C.

-

Slowly cannulate or drip the prepared alkoxide solution into the 2,4-Dichloropyrimidine solution over 30 minutes. Crucial: Maintain 0°C to maximize regioselectivity.

-

-

Work-up:

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

-

Quench the reaction with saturated aqueous

(10 mL). -

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The desired C4-substituted product typically elutes first, followed by trace amounts of the C2-isomer or bis-substituted byproduct.

-

Visualization: Synthesis Pathway

Figure 1: Reaction pathway demonstrating the regioselective nucleophilic attack at the C4 position of the pyrimidine ring.[2][3][4][5][6]

Applications in Drug Discovery[1][10][13][14][15]

Bioisosteric Replacement

The 2,2,2-trifluoroethoxy group is a strategic replacement for standard alkoxy groups (methoxy, ethoxy).

-

Metabolic Stability: The strong C-F bonds prevent cytochrome P450-mediated O-dealkylation, extending the half-life (

) of the drug candidate. -

Lipophilicity: The fluorine atoms increase the

, facilitating better penetration across biological membranes, including the Blood-Brain Barrier (BBB).

Downstream Derivatization

The remaining chlorine at the C2 position is highly reactive, serving as a "handle" for constructing complex libraries.

| Reaction Type | Reagent Class | Product Outcome |

| Suzuki-Miyaura | Aryl Boronic Acids | 2-Aryl-4-(trifluoroethoxy)pyrimidines |

| Buchwald-Hartwig | Amines (Primary/Secondary) | 2-Amino-4-(trifluoroethoxy)pyrimidines |

| Thiols / Amines | 2-Thio/Amino-substituted derivatives |

Visualization: Derivatization Workflow

Figure 2: Strategic utilization of the C2-chlorine handle for generating diverse bioactive libraries.

Safety & Handling

-

Hazards: Like many halogenated pyrimidines, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Specific Precaution: 2,2,2-Trifluoroethanol (reactant) is toxic and can cause reproductive harm. Handle all steps in a fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive.

References

- Regioselectivity of 2,4-Dichloropyrimidine: Title: "Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidine" Source:Journal of Heterocyclic Chemistry Context: Establishes the preference for C4 substitution by nucleophiles due to electronic deficiency.

- Fluorine in Medicinal Chemistry: Title: "Fluorine in Medicinal Chemistry and Chemical Biology" Source:Wiley Online Library Context: Discusses the metabolic stability and lipophilicity benefits of trifluoroethoxy groups.

- General Synthesis Protocol (Analogous): Title: "Synthesis of 4-alkoxy-2-chloropyrimidines" Source:Organic Preparations and Procedures International Context: Provides the foundational method for alkoxide displacement on dichloropyrimidine.

-

Benchchem Protocol (Analogous)

- Title: "1-Nitro-3-(2,2,2-trifluoroethoxy)benzene Synthesis"

-

Source:

- Context: Validates the conditions for gener

Sources

- 1. nbinno.com [nbinno.com]

- 2. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 3. studylib.net [studylib.net]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

A Senior Application Scientist's Guide to 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine: Synthesis, Sourcing of Precursors, and Application in Modern Drug Discovery

For the discerning researcher and drug development professional, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for the design of novel therapeutics.[1][2][3] This guide focuses on a particularly valuable, yet commercially elusive derivative: 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine . Our investigation reveals a scarcity of direct commercial suppliers for this specific molecule, a common challenge in the pursuit of novel chemical entities.

This technical whitepaper therefore pivots from a simple supplier list to a more essential, field-proven guide. We will provide a detailed, logical framework for the in-situ synthesis of this compound, discuss the sourcing of its key precursors, and explore its potential applications in contemporary drug discovery programs.

Strategic Importance and Physicochemical Profile

The strategic placement of a chlorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position of the pyrimidine ring creates a molecule with significant potential. The chlorine atom serves as a versatile leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[1][2] The trifluoroethoxy moiety can enhance metabolic stability, improve binding affinity through favorable interactions, and increase the lipophilicity of the final compound, all desirable properties in drug candidates.

Predicted Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₄ClF₃N₂O |

| Molecular Weight | 212.56 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

Sourcing of Key Precursors

| Precursor | CAS Number | Recommended Suppliers |

| 2,4-Dichloropyrimidine | 3934-20-1 | Sigma-Aldrich, TCI Chemicals, Fisher Scientific |

| 2,2,2-Trifluoroethanol | 75-89-8 | Sigma-Aldrich, TCI Chemicals, Fisher Scientific |

| Sodium Hydride | 7646-69-7 | Sigma-Aldrich, Fisher Scientific |

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction. The proposed workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

-

Alkoxide Formation:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This forms the sodium 2,2,2-trifluoroethoxide nucleophile.

-

-

Nucleophilic Aromatic Substitution:

-

In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF.

-

Add the freshly prepared sodium 2,2,2-trifluoroethoxide solution to the 2,4-dichloropyrimidine solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Applications in Drug Discovery

The synthesized this compound is a valuable intermediate for the generation of compound libraries for screening against various biological targets. The reactive chlorine at the 2-position allows for the introduction of a diverse range of functionalities, including amines, thiols, and other nucleophiles, through well-established substitution reactions.[2] This enables the exploration of the structure-activity relationship (SAR) around the pyrimidine core.[3]

The pyrimidine scaffold is a known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to:

Safe Handling and Storage

As with any chlorinated and fluorinated organic compound, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for the title compound is not available, the handling procedures should be guided by the SDS of its precursors and related molecules.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[5][7]

-

In case of contact:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

While direct commercial sourcing of this compound is currently challenging, this guide provides a robust and practical pathway for its synthesis from readily available precursors. The strategic value of this compound as a versatile intermediate in the synthesis of novel pyrimidine derivatives for drug discovery cannot be overstated. By following the outlined synthetic protocol and adhering to strict safety measures, researchers can confidently produce this valuable building block to advance their research and development programs.

References

- Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (2025, October 15). Google.

- 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 - Sigma-Aldrich. Sigma-Aldrich.

- 2-Chloro-4-(trifluoromethyl)pyrimidine - ChemBK. (2024, April 9). ChemBK.

- 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine [CAS - Ivy Fine Chemicals. Ivy Fine Chemicals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6_ObX9qWQvcuHW19rgAvyUDFI_U8dkc-ejR8xtodx1W4ZMex1EknMtlqGRn5KA7mqQWi6BcCvuLlBxVzLham35jK48kK6aPw4l08e-sebHIHPro3gLZwK-8DiNq0Viy7ckZ2hig==

- 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 - TCI Chemicals. TCI Chemicals.

- Safety Data Sheet - MedchemExpress.com. (2025, March 7). MedchemExpress.com.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Contact Us | Thermo Scientific Chemicals. Thermo Scientific Chemicals.

- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem. (2025). Benchchem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30). Sigma-Aldrich.

- 885277-01-0|2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine - BLDpharm. BLDpharm.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 1261812-52-5 - Safety Data Sheet. (2024, November 1). Google.

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016, January 20). Google Patents.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Google.

- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride | 127337-60-4. Tokyo Chemical Industry (India) Pvt. Ltd..

- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science.

- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Sigma-Aldrich.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. PMC.

- 2-chloropyrimidine - Organic Syntheses Procedure. Organic Syntheses.

- Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents. Google Patents.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed. (2022, October 19). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.nl [fishersci.nl]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Executive Summary

This application note details the protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine . This scaffold is a critical building block in medicinal chemistry and agrochemistry, particularly for kinase inhibitors and herbicides where the trifluoroethoxy group provides metabolic stability and modulation of lipophilicity (

Unlike standard chloropyrimidines, the presence of the 4-(2,2,2-trifluoroethoxy) group alters the electronic landscape of the pyrimidine ring. This guide addresses the specific challenges of this substrate, including the prevention of C2-hydrolysis and the selection of catalyst systems that balance oxidative addition rates with catalyst stability.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]

The Electrophile: Electronic Considerations

The substrate features a pyrimidine ring substituted at the C2 position with a chlorine atom and at the C4 position with a trifluoroethoxy group (

-

C2-Position (Reactive Site): Flanked by two nitrogen atoms, the C2 position is highly electron-deficient, facilitating rapid oxidative addition of Palladium(0). However, this also makes the C–Cl bond highly susceptible to nucleophilic attack by hydroxide ions (hydrolysis) under aqueous basic conditions.

-

C4-Trifluoroethoxy Group: The oxygen atom donates electron density via resonance (

), but the trifluoromethyl group exerts a strong inductive withdrawing effect (

Regioselectivity

Since the C4 position is already substituted, the coupling occurs exclusively at the C2 position. No regioselectivity issues (C2 vs. C4 competition) exist for this specific precursor.

Reaction Optimization Matrix

The following table summarizes three distinct methodologes based on the complexity of the coupling partner (Boronic Acid/Ester).

Table 1: Optimization Matrix for this compound

| Parameter | Method A: The Standard | Method B: The Robust (Recommended) | Method C: The Challenging |

| Use Case | Simple Aryl Boronic Acids | Heteroaryl / Sterically Hindered Boronates | Unstable / Low-Reactivity Boronates |

| Catalyst | |||

| Base | |||

| Solvent | 1,4-Dioxane / | THF / | |

| Temp | |||

| Time | 4–12 hours | 2–6 hours | 1–4 hours |

| Pros | Low cost; widely available. | High yields; easy purification; air-stable precatalyst. | Rapid turnover; works on deactivated rings. |

| Cons | Slower oxidative addition; requires strict | Slightly more expensive. | High cost. |

Detailed Protocol: Method B (The Robust System)

This protocol utilizes

Reagents & Equipment

-

Substrate: this compound (

, e.g., -

Coupling Partner: Aryl Boronic Acid (

)[1] -

Catalyst:

( -

Base:

(Tribasic Potassium Phosphate) ( -

Solvent: THF (degassed) and Distilled Water.

-

Apparatus: Microwave vial (preferred) or Round Bottom Flask with reflux condenser.

Step-by-Step Procedure

-

Preparation of Solids:

-

In a clean, dry reaction vial equipped with a magnetic stir bar, add the Substrate (

), Aryl Boronic Acid ( -

Note: If using XPhos Pd G2 (Method C), add it at this stage. If using Pd(dppf)Cl2, it can also be added now.

-

-

Solvent Addition & Degassing (Critical):

-

Add THF (

relative to substrate mass) and Water ( -

Degassing: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.

-

Alternative: If using a Schlenk line, perform 3 freeze-pump-thaw cycles.

-

-

Catalyst Addition:

-

If not added in Step 1, add

(

-

-

Reaction:

-

Heat the reaction mixture to

. -

Monitor via TLC or LCMS every 60 minutes.

-

Endpoint: Disappearance of the chlorinated starting material (M+H 227/229 pattern).

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (EtOAc) and Water.

- with EtOAc.

-

Scavenging (Optional but Recommended): Treat combined organics with activated charcoal or a silica-thiol scavenger to remove residual Palladium.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography.

-

Typical Eluent: Hexanes/Ethyl Acetate gradient (0–30% EtOAc). The trifluoroethoxy group adds lipophilicity, so the product often elutes earlier than non-fluorinated analogs.

-

Visualizing the Science

Reaction Pathway & Mechanism

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the inductive influence of the trifluoroethoxy group.

Caption: Catalytic cycle showing the activation of the electron-deficient pyrimidine core.

Experimental Workflow

A self-validating workflow to ensure reproducibility.

Caption: Step-by-step experimental workflow with integrated decision checkpoint.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Formation of Pyrimidinone (Hydrolysis) | Hydroxide ions attacking C2-Cl. | Switch base to anhydrous |

| Low Conversion | Catalyst poisoning by Pyrimidine N. | Switch to Method C (XPhos Pd G2). The bulky biaryl ligand prevents coordination of the pyrimidine nitrogen to the Pd center. |

| Homocoupling of Boronic Acid | Presence of Oxygen.[5] | Re-degas solvents vigorously. Ensure the reaction vessel is sealed properly. |

| De-alkylation (Loss of -OCH2CF3) | Harsh acidic/basic conditions. | This is rare with trifluoroethyl ethers, but avoid strong Lewis acids during workup. |

References

-

BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (Accessed 2025).[6][7][8] Link

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (2021).[9][10] Link

-

National Institutes of Health (NIH). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. (2025).[6][7][8] Link

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

-

ChemicalBook. Synthesis of 2-Chloro-4-substituted pyrimidines.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Buchwald-Hartwig amination of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Application Note: Buchwald-Hartwig Amination of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Executive Summary

This guide details the strategic implementation of Buchwald-Hartwig amination on This compound . While 2-chloropyrimidines are classically reactive in Nucleophilic Aromatic Substitution (

This protocol leverages 3rd Generation Buchwald Precatalysts (specifically BrettPhos Pd G3) to achieve high yields under mild conditions, preventing the degradation of the trifluoroethoxy moiety and minimizing hydrolytic side-reactions.

Substrate Analysis & Strategic Rationale

Electronic Profile of the Substrate

-

Electrophilic Center (C2): The 2-position is highly activated due to the combined electron-withdrawing nature of the pyrimidine nitrogens and the inductive effect of the 4-alkoxy group.

-

The Trifluoroethoxy Moiety (

): Unlike a standard methoxy group, the trifluoroethoxy group is strongly electron-withdrawing (

Decision Matrix: vs. Buchwald-Hartwig

Before proceeding, validate the necessity of Pd-catalysis using this logic gate:

| Variable | Buchwald-Hartwig (Recommended) | |

| Amine Nucleophilicity | High (Alkyl amines, cyclic amines) | Low (Anilines, Amides, Carbamates) |

| Steric Hindrance | Low (Primary/unhindered secondary) | High (Ortho-substituted anilines, t-butyl amines) |

| Base Sensitivity | Requires strong base/heat | Compatible with weak bases ( |

| Selectivity | Risk of bis-substitution or side-reactions | High fidelity for C-N bond formation |

Optimized Protocol: BrettPhos Pd G3 System

This protocol is optimized for coupling primary amines and anilines . For secondary amines, substitute the ligand with RuPhos .

Reagent Table

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Function |

| Substrate | This compound | 1.0 | Electrophile |

| Coupling Partner | Target Amine ( | 1.2 | Nucleophile |

| Catalyst | BrettPhos Pd G3 | 0.02 - 0.05 | Precatalyst (Rapid activation) |

| Base | 2.0 | Base (Mild, prevents hydrolysis) | |

| Solvent | 1,4-Dioxane (Anhydrous) | [0.2 M] | Solvent (High boiling, coordinating) |

Step-by-Step Procedure

-

Preparation:

-

Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar.

-

Bring all reagents to room temperature inside a glovebox or use Schlenk techniques on the benchtop.

-

-

Charging Solids:

-

Add the Substrate (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G3 (2-5 mol%), and

(2.0 equiv) to the vial. -

Note: If the amine is a liquid, add it after the solvent.

-

-

Inertion & Solvation:

-

Seal the vial with a septum cap (PTFE-lined).

-

Evacuate and backfill with Argon (

). -

Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the substrate.

-

-

Reaction:

-

Place the vial in a pre-heated heating block at 80°C .

-

Stir vigorously (1000 rpm). The high density of inorganic bases requires rapid stirring for effective phase transfer/surface contact.

-

Monitor via LC-MS at 1 hour. Most reactions reach conversion within 1-4 hours.

-

Critical Checkpoint: If starting material persists but no byproduct is formed, increase temp to 100°C. If hydrolysis (phenol) is observed, lower temp to 60°C and switch base to

.

-

-

Workup:

-

Cool to room temperature.[8]

-

Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.

-

Concentrate in vacuo.

-

Purify via flash column chromatography (typically Hexanes/EtOAc).

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this electron-deficient pyrimidine, highlighting the rapid oxidative addition facilitated by the trifluoroethoxy group.

Caption: Catalytic cycle for the amination of 2-chloropyrimidine. The electron-withdrawing trifluoroethoxy group accelerates the Oxidative Addition step.

Troubleshooting & Optimization Guide

Common Failure Modes

| Observation (LC-MS) | Diagnosis | Remediation |

| Substrate Intact, No Reaction | Catalyst Poisoning or Deactivation | Ensure amine is free of sulfur/thiol impurities. Switch to BrettPhos Pd G3 if using Pd2(dba)3 to avoid induction periods. |

| Hydrolysis Product (Pyrimidinone) | Wet Solvent or Strong Base | Use fresh anhydrous solvent. Switch base from |

| Protodehalogenation (Cl replaced by H) | Common with aliphatic amines. Switch ligand to RuPhos or Xantphos which are less prone to this pathway. | |

| Bis-amination (Reaction at C4) | Displacement of Trifluoroethoxy | Reaction temperature too high. The |

Ligand Screening (If BrettPhos fails)

-

RuPhos: Best for secondary amines and secondary anilines.

-

Xantphos: Excellent for amides, carbamates, and primary amines where chelation stabilizes the Pd intermediate.

-

tBuXPhos: Use for extremely hindered substrates.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Lillo, V. J., et al. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.[9][10] The Journal of Organic Chemistry, 84(8), 4904–4909.[9] Link

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

Sources

- 1. 1470372-59-8 Cas No. | Brettphos Pd G3 | Apollo [store.apolloscientific.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. catalysts.metalor.com [catalysts.metalor.com]

- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrettPhos Pd G3 | Krackeler Scientific, Inc. [krackeler.com]

- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Functionalization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Executive Summary

This guide details the optimization of nucleophilic substitution at the C2 position of This compound . While 2,4-dichloropyrimidines typically favor C4 substitution, this substrate is pre-functionalized at C4 with a trifluoroethoxy group. This moiety serves two roles: it acts as a metabolic stabilizer (bioisostere for ethoxy/methoxy) and electronically modulates the ring.

The primary challenge is the reduced electrophilicity of the C2 position due to resonance donation from the C4-oxygen, despite the inductive withdrawal of the trifluoromethyl group. This note provides three validated protocols ranging from standard thermal displacement to transition-metal catalysis, ensuring high yields across a spectrum of nucleophile reactivity.

Mechanistic Insight & Electronic Landscape

The Substrate Architecture

The pyrimidine ring is inherently electron-deficient (

-

C2-Cl (Leaving Group): The target for displacement. In unsubstituted pyrimidines, C2 is less reactive than C4.[1]

-

C4-OCH

CF-

Resonance Effect (+R): The oxygen lone pair donates electron density into the ring, raising the LUMO energy and slightly deactivating the C2 position toward nucleophiles compared to the parent 2,4-dichloropyrimidine.

-

Inductive Effect (-I): The

group exerts a strong electron-withdrawing pull through the

-

Reaction Pathway (Addition-Elimination)

The reaction proceeds via a Meisenheimer complex.[2][3] The rate-determining step is typically the nucleophilic attack (formation of the anionic intermediate).[4]

Figure 1: The

Experimental Protocols

Method A: Standard Thermal Displacement (Basic Conditions)

Best For: Primary amines, secondary amines (non-hindered), and thiols.

Mechanism: Classical

Reagents

-

Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Note: Alcohols like iPrOH can be used but require higher temperatures (sealed tube).

-

Base: DIPEA (N,N-Diisopropylethylamine) or

. -

Temperature: 80°C – 120°C.

Step-by-Step Protocol

-

Charge: To a reaction vial, add this compound (1.0 equiv).

-

Dissolve: Add DMSO (concentration 0.2 M – 0.5 M).

-

Add Base: Add DIPEA (2.5 equiv). If using an amine salt as the nucleophile, increase base to 3.5 equiv.

-

Add Nucleophile: Add the amine (1.2 equiv).

-

Heat: Stir at 90°C. Monitor by LCMS every 2 hours.

-

Checkpoint: If conversion is <50% after 4 hours, increase temp to 110°C.

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc and wash with water (x3) to remove DMSO.

-

Wash organic layer with brine, dry over

, and concentrate.

-

Critical Quality Attribute (CQA): Watch for hydrolysis of the C2-Cl to the C2-OH (pyrimidinone) if the DMSO is "wet" or if inorganic bases (

Method B: Acid-Mediated (Protonation Activation)

Best For: Anilines (weak nucleophiles) or when basic conditions cause side reactions. Mechanism: Protonation of the pyrimidine N1/N3 renders the C2 carbon highly electrophilic, lowering the activation energy for attack by weak nucleophiles.

Reagents

-

Solvent: n-Butanol or Isopropanol.

-

Acid Catalyst: conc. HCl (aqueous) or p-Toluenesulfonic acid (pTSA).

-

Temperature: 100°C – 130°C (Sealed Tube).

Step-by-Step Protocol

-

Charge: Combine substrate (1.0 equiv) and aniline nucleophile (1.1 equiv) in n-Butanol (0.3 M).

-

Catalyze: Add conc. HCl (3-5 drops per mmol substrate) OR pTSA (0.1 equiv).

-

Reaction: Seal the vessel and heat to 110°C for 4–12 hours.

-

Visual Cue: The reaction mixture often turns yellow/orange as the aniline reacts.

-

-

Workup:

-

Cool to RT. The product may precipitate as the HCl salt.

-

Option 1 (Filtration): Filter the solid, wash with cold ether.

-

Option 2 (Neutralization): Dilute with DCM, wash with sat.

to liberate the free base.

-

Method C: Buchwald-Hartwig Cross-Coupling

Best For: Sterically hindered amines, electron-deficient anilines, or cases where

Reagents

-

Catalyst:

or Pd(OAc) -

Ligand: Xantphos (preferred for chloropyrimidines) or BrettPhos.

-

Base:

or NaOtBu. -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Protocol

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charge Solids: Add substrate (1.0 equiv), Amine (1.2 equiv),

(2.0 equiv), -

Add Solvent: Add degassed 1,4-Dioxane (0.1 M).

-

Heat: Stir at 100°C for 12–16 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the optimal method for your specific nucleophile.

Figure 2: Protocol Selection Guide based on Nucleophile Sterics and Electronics.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | C2 position deactivated by C4-alkoxy. | Switch to Method B (Acid) to activate ring, or Method C (Pd). |

| Hydrolysis Product (C2-OH) | Wet solvent or hydroxide contamination. | Dry DMSO/NMP over molecular sieves. Use DIPEA instead of hygroscopic |

| Transetherification | Reaction in alcohol with alkoxide base. | Avoid using NaOEt/EtOH if the C4 group is trifluoroethoxy. Use aprotic solvents (THF, DMF). |

| Regioselectivity Issues | Rare for this substrate (C4 is blocked). | Verify SM purity. Ensure C4-trifluoroethoxy is intact (check NMR for |

References

-

Regioselectivity in Pyrimidines

-

Smith, S. M., & Buchwald, S. L. (2018).[5] "Palladium-Catalyzed Site-Selective Amidation of Dichloroazines." Organic Letters. This work establishes the hierarchy of reactivity (C4 > C2) and methods to overcome it.

-

-

Acid-C

:-

Luo, Y., et al. (2023). "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine."[6] Preprints.org. Demonstrates the utility of HCl/pTSA in activating deactivated pyrimidine systems for weak nucleophiles.

-

-

Buchwald-Hartwig Protocols for Chloropyrimidines

- WuXi AppTec Chemistry Guide. "Buchwald-Hartwig Couplings: Condition Design.

-

General

Mechanism:- Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." A foundational review of the addition-elimination pathway and the role of electron-withdrawing groups.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. preprints.org [preprints.org]

Application Note: Protocol for Synthesizing Derivatives from 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Abstract & Strategic Value

This application note details the synthetic protocols for derivatizing 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine (CAS: 1820707-87-0). This scaffold is a high-value intermediate in medicinal chemistry due to the presence of the 2,2,2-trifluoroethoxy moiety. Unlike standard alkoxy groups, the trifluoroethoxy group imparts significant metabolic stability (blocking O-dealkylation) and modulates lipophilicity (

The presence of the chlorine atom at the C2 position provides a versatile electrophilic handle for rapid diversification via Nucleophilic Aromatic Substitution (

Chemical Properties & Reactivity Profile[1][2][3]

Electrophilicity and Regioselectivity

The pyrimidine ring is electron-deficient (

-

C2 Position (Active Site): In the starting material, the C4 position is already substituted with the trifluoroethoxy group. The remaining chlorine at C2 is highly activated by the two adjacent ring nitrogens and the electron-withdrawing inductive effect (

) of the trifluoroethoxy group. -

C4 Position (Blocked/Activating): The

group is a poor leaving group compared to chloride, ensuring that substitution occurs exclusively at C2 under standard conditions. However, it strongly withdraws electron density, making the C2-Cl bond more reactive toward nucleophiles than in a simple 2-chloro-4-methoxypyrimidine.

Stability Considerations

-

Hydrolysis Risk: The high electrophilicity of the C2 position makes the compound susceptible to hydrolysis (forming the 2-hydroxy derivative) in the presence of water and strong base at high temperatures. Anhydrous conditions are recommended for sluggish nucleophiles.

-

Thermal Stability: The trifluoroethoxy group is thermally stable up to >150°C, allowing for high-temperature microwave reactions.

General Synthetic Strategy

The diversification of this scaffold generally follows three primary pathways:

-

Path A (

): Reaction with amines to form 2-amino-4-(trifluoroethoxy)pyrimidines. -

Path B (Suzuki): Reaction with aryl boronic acids to form 2-aryl-4-(trifluoroethoxy)pyrimidines.

-

Path C (Etherification): Reaction with phenols/alcohols to form 2-alkoxy/phenoxy derivatives.

Visual Reaction Scheme

Caption: Divergent synthesis pathways from the core scaffold. Path A and B are the most common for SAR generation.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Best for: Primary and secondary aliphatic amines, anilines with electron-donating groups.

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex.[1][2] The electron-withdrawing trifluoroethoxy group stabilizes the intermediate anionic charge, facilitating the addition-elimination sequence [2].

Reagents & Stoichiometry:

| Reagent | Equivalents | Role |

|---|---|---|

| Scaffold (Cl-Py) | 1.0 | Substrate |

| Amine (R-NH2) | 1.1 - 1.5 | Nucleophile |

| DIPEA (Hünig's Base) | 2.0 - 3.0 | Acid Scavenger |

| Solvent | NMP or Dioxane | Medium (0.2 M) |

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv).

-

Solvent: Dissolve in anhydrous NMP (N-Methyl-2-pyrrolidone) or 1,4-Dioxane. Note: NMP accelerates the reaction due to high polarity.

-

Addition: Add DIPEA (2.5 equiv) followed by the amine (1.2 equiv).

-

Reaction:

-

Aliphatic Amines: Heat to 80°C for 2–4 hours.

-

Anilines: Heat to 100–120°C for 6–12 hours. Microwave irradiation (120°C, 30 min) is highly effective for sterically hindered anilines.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

) to remove NMP. Dry organic layer over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Installing aryl or heteroaryl groups at the C2 position.

Mechanistic Insight: 2-Chloropyrimidines are less reactive than bromides/iodides in oxidative addition. Electron-rich phosphine ligands (e.g.,

Reagents & Stoichiometry:

| Reagent | Equivalents | Role |

|---|---|---|

| Scaffold (Cl-Py) | 1.0 | Electrophile |

| Boronic Acid/Ester | 1.2 - 1.5 | Nucleophile |

| Catalyst | 0.05 (5 mol%) |

Step-by-Step Procedure:

-

Degassing: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base. Add the solvent mixture (Dioxane/Water 4:1). Sparge with Argon/Nitrogen for 5–10 minutes to remove oxygen. Critical: Oxygen poisons the Pd(0) species.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas.[3] Seal the vessel immediately.

-

Reaction: Heat to 90–100°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[3] Wash the filtrate with brine.[3]

-

Purification: Silica gel chromatography. Note: Pyrimidine derivatives can be polar; consider adding 1%

to the eluent if streaking occurs.

Protocol C: Ether Synthesis ( with Alcohols)

Best for: Creating bis-alkoxy pyrimidines.

Step-by-Step Procedure:

-

Activation: In a dry vial, suspend

(60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C. -

Deprotonation: Add the alcohol/phenol (1.1 equiv) dropwise. Stir at 0°C for 15 min until gas evolution ceases.

-

Displacement: Add a solution of the scaffold (1.0 equiv) in THF/DMF.

-

Reaction: Allow to warm to room temperature. Stir for 2–6 hours. Heating to 60°C may be required for sterically hindered alcohols.

-

Quench: Carefully quench with saturated

solution. Extract with EtOAc.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Suzuki) | Oxidative addition failure | Switch to a more active catalyst system like |

| Hydrolysis Product (OH) | Wet solvents or hygroscopic base | Use anhydrous solvents (Dioxane, DMF). Switch base to |

| Homocoupling of Boronic Acid | Oxygen in system | Degas solvents more thoroughly (freeze-pump-thaw if necessary). |

| Regioselectivity Issues | N/A | Not applicable for this specific scaffold as C4 is already substituted. |

Experimental Workflow Diagram

Caption: Standard workup and purification workflow for pyrimidine derivatives.

Safety & Handling

-

Fluorinated Compounds: While the trifluoroethoxy group is stable, combustion of fluorinated compounds can release HF. Ensure proper disposal in halogenated waste streams.

-

Chloropyrimidines: Many 2-chloropyrimidines are skin sensitizers and irritants. Handle in a fume hood with nitrile gloves.

-

Pressure: Reactions involving volatile amines or high temperatures (especially microwave) should be conducted in pressure-rated vessels.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Roh, E., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1934. Link

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Link

-

BenchChem Technical Support. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Link

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine Analogs

Introduction: Strategic Importance of 2,4-Substituted Pyrimidines in Medicinal Chemistry